molecular formula C11H22O B1584539 3-Undecanone CAS No. 2216-87-7

3-Undecanone

Cat. No.: B1584539
CAS No.: 2216-87-7
M. Wt: 170.29 g/mol
InChI Key: YNMZZHPSYMOGCI-UHFFFAOYSA-N
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Description

3-Undecanone, also known as ethyl octyl ketone or undecan-3-one, is an organic compound with the molecular formula C₁₁H₂₂O. It is a ketone with a long carbon chain, making it a member of the aliphatic ketones. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Undecanone can be synthesized through several methods. One common method involves the oxidation of 3-undecanol using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the Friedel-Crafts acylation of undecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 3-undecanol. This process involves heating 3-undecanol in the presence of a dehydrogenation catalyst, such as copper or zinc oxide, to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Undecanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Undecanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-undecanone varies depending on its application. As an insect repellent, it acts on the olfactory receptors of insects, disrupting their ability to detect host odors. This is achieved by modulating the activity of odorant receptor proteins, either by activating or inhibiting them . In chemical reactions, its reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Uniqueness: 3-Undecanone is unique due to its specific carbon chain length and the position of the carbonyl group, which influences its physical and chemical properties. Its distinctive odor and effectiveness as an insect repellent also set it apart from other similar compounds .

Properties

IUPAC Name

undecan-3-one
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InChI

InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMZZHPSYMOGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H22O
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DSSTOX Substance ID

DTXSID20176695
Record name Undecan-3-one
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Molecular Weight

170.29 g/mol
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Physical Description

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS]
Record name 3-Undecanone
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CAS No.

2216-87-7
Record name 3-Undecanone
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Synthesis routes and methods I

Procedure details

Sodium bicarbonate (8.81 g, 0.105 mol) was added to a solution of 15.0 g (0.075 mol) of 3,3-dimethyl-1,5-dioxaspiro<5.5>undecan-9-ol in 150 ml of acetonitrile. The reaction mixture was charged with 15.0 g of silica gel (MCB 60-200 mesh) and 15.0 g of calcium hypochlorite in sequence. The reaction mixture was stirred at a temperature in the range of 24° C. to 28° C. for about 18 hours and then warmed to 29° C. to 30° C. for 4 hours. The mixture was filtered and evaporated under vacuum. The residue was combined with 135 ml of toluene and 50 ml of water, and the resulting mixture was stirred for 45 minutes. The organic phase was separated, washed with 50 ml of a saturated sodium chloride solution and dried over 10.0 g of anhydrous sodium sulfate. A gas chromatograph of the sample showed 93.6% pure product. The organic phase was concentrated under vacuum to afford 13.97 g of 3,3-dimethyl-1,5-dioxaspiro<5.5>undecan-9-one.
Quantity
8.81 g
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0 (± 1) mol
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150 mL
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15 g
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Synthesis routes and methods II

Procedure details

Forty grams (0.2 mol) of 3,3-dimethyl-1,5-dioxaspiro<5.5>undecan-9-ol were dissolved in 400 ml of acetonitrile, and 23.5 g of sodium bicarbonate was added thereto with stirring. Next, 40.0 g of silica gel (MCB Grade 62 60-200 mesh) was added to the mixture, which was followed by the addition of 40.0 g (0.28 mol) of calcium hypochlorite (Fisher Chemical Company) portionwise over a period of 90 seconds. The reaction mixture was stirred at 23.5° C. for one hour and then heated slowly to 28.5° C., and the reaction mixture was stirred overnight. The mixture was filtered into a stirring solution of 8.0 g of sodium bicarbonate in 80 ml of water. The flask was rinsed with 200 ml of toluene and the filtrate was stirred for 90 minutes. The mixture was partially evaporated under reduced pressure and 400 ml of toluene was added thereto. The organic phase was washed with 100 ml of a saturated aqueous sodium chloride solution containing 5.0 g of sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate. The volatiles were removed under reduced pressure and the residue was held under vacuum for about 60 hours. A total of 38.56 g of 3,3-dimethyl-1,5-dioxaspiro<5.5>-undecan-9-one was obtained having a purity of 93.7% by gas chromatographic analysis (97.2% crude yield). The compound was stored in a solution of 3.55 g of sodium bicarbonate in 200 ml methylene chloride in a sealed bottle.
Quantity
0 (± 1) mol
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400 mL
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23.5 g
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40 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Undecan-3-one?

A1: Undecan-3-one has the molecular formula C11H22O and a molecular weight of 170.30 g/mol.

Q2: What are the key spectroscopic characteristics of Undecan-3-one?

A2: While specific spectroscopic data is limited in the provided research, key spectroscopic techniques for characterizing Undecan-3-one include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides information about the arrangement of hydrogen and carbon atoms, respectively, elucidating the compound's structure. []
  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. []
  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and molecular weight confirmation. []

Q3: What are the known biological activities of Undecan-3-one?

A3: Research indicates that Undecan-3-one exhibits several biological activities:

  • Antimicrobial Activity: Demonstrates inhibitory effects against specific bacteria (Escherichia coli and Bacillus subtilis), yeast (Candida mycoderma), and mold (Aspergillus niger). [, ]
  • Antitumor Angiogenesis: Inhalation of Undecan-3-one has shown a reduction in tumor angiogenesis and VEGF content in mice models with L-1 sarcoma. []
  • Immunomodulatory Effects: Studies in mice suggest potential effects on cellular and humoral immunity, including increased antibody production and enhanced phagocytic activity of blood granulocytes. []

Q4: How does Undecan-3-one impact tumor angiogenesis?

A4: While the exact mechanism is unclear, research suggests that inhalation of Undecan-3-one in mice with L-1 sarcoma led to a decrease in the neovascular response in tumors and a reduction in tumor VEGF content. This suggests potential anti-angiogenic properties. []

Q5: What is the role of Undecan-3-one in insect communication?

A6: Studies on ants reveal that Undecan-3-one functions as a pheromone. For example, it's a component of the multicomponent alarm pheromone system in the African weaver ant (Oecophylla longinoda). Its presence, along with other components, triggers a complex behavioral response, including alerting, attracting, and biting behavior in other ants. []

Q6: How does the position of the ketone group influence the odor profile of undecanone isomers?

A7: Research on straight-chain undecan-x-ones (x = 2–6) and their derivatives found that the position of the ketone group significantly influences the odor profile. Shifting the ketone group from position 2 towards the middle of the molecule generally resulted in fruity odors. []

Q7: What is known about the stability of Undecan-3-one?

A7: The provided research does not offer specific details on the stability of Undecan-3-one under various conditions.

Q8: Are there specific formulation strategies to enhance its stability or delivery?

A10: While the provided research does not delve into specific formulation strategies for Undecan-3-one, research on structurally similar compounds with biodegradable properties, like poly(ester carbonate)s, highlights the possibility of utilizing ring-opening polymerization techniques to incorporate Undecan-3-one or its derivatives into polymeric structures. This could potentially enhance stability and enable controlled release applications. []

Q9: What is the toxicological profile of Undecan-3-one?

A9: The provided research doesn't offer a comprehensive toxicological profile. Further investigation is needed to determine potential toxicity, adverse effects, and long-term safety.

Q10: Are there any known environmental concerns regarding Undecan-3-one?

A10: The provided research does not specifically address the environmental impact or degradation of Undecan-3-one.

Q11: What analytical methods are typically used to characterize and quantify Undecan-3-one?

A13: Common analytical techniques include Gas Chromatography coupled with Mass Spectrometry (GC-MS) for separating and identifying volatile compounds like Undecan-3-one. [] Additionally, High-Performance Liquid Chromatography (HPLC) methods are useful for separation and purification. []

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